Cas no 1783695-72-6 (4-(cyclopentylmethyl)-4-methoxypiperidine)

4-(cyclopentylmethyl)-4-methoxypiperidine is a synthetic organic compound with a cyclopentylmethyl substituent and a methoxy group. It exhibits notable chemical stability and is commonly used in pharmaceutical research for its unique structural properties. This compound's versatility makes it a valuable tool in drug discovery and organic synthesis, particularly for developing novel therapeutic agents.
4-(cyclopentylmethyl)-4-methoxypiperidine structure
1783695-72-6 structure
商品名:4-(cyclopentylmethyl)-4-methoxypiperidine
CAS番号:1783695-72-6
MF:C12H23NO
メガワット:197.317123651505
CID:6245834
PubChem ID:105451071

4-(cyclopentylmethyl)-4-methoxypiperidine 化学的及び物理的性質

名前と識別子

    • 4-(cyclopentylmethyl)-4-methoxypiperidine
    • EN300-1815300
    • 1783695-72-6
    • インチ: 1S/C12H23NO/c1-14-12(6-8-13-9-7-12)10-11-4-2-3-5-11/h11,13H,2-10H2,1H3
    • InChIKey: ZRQTYBXZVAUTRK-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1(CCNCC1)CC1CCCC1

計算された属性

  • せいみつぶんしりょう: 197.177964357g/mol
  • どういたいしつりょう: 197.177964357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 21.3Ų

4-(cyclopentylmethyl)-4-methoxypiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1815300-0.5g
4-(cyclopentylmethyl)-4-methoxypiperidine
1783695-72-6
0.5g
$946.0 2023-09-19
Enamine
EN300-1815300-0.1g
4-(cyclopentylmethyl)-4-methoxypiperidine
1783695-72-6
0.1g
$867.0 2023-09-19
Enamine
EN300-1815300-5.0g
4-(cyclopentylmethyl)-4-methoxypiperidine
1783695-72-6
5g
$2858.0 2023-06-01
Enamine
EN300-1815300-10g
4-(cyclopentylmethyl)-4-methoxypiperidine
1783695-72-6
10g
$4236.0 2023-09-19
Enamine
EN300-1815300-0.25g
4-(cyclopentylmethyl)-4-methoxypiperidine
1783695-72-6
0.25g
$906.0 2023-09-19
Enamine
EN300-1815300-0.05g
4-(cyclopentylmethyl)-4-methoxypiperidine
1783695-72-6
0.05g
$827.0 2023-09-19
Enamine
EN300-1815300-2.5g
4-(cyclopentylmethyl)-4-methoxypiperidine
1783695-72-6
2.5g
$1931.0 2023-09-19
Enamine
EN300-1815300-10.0g
4-(cyclopentylmethyl)-4-methoxypiperidine
1783695-72-6
10g
$4236.0 2023-06-01
Enamine
EN300-1815300-1g
4-(cyclopentylmethyl)-4-methoxypiperidine
1783695-72-6
1g
$986.0 2023-09-19
Enamine
EN300-1815300-1.0g
4-(cyclopentylmethyl)-4-methoxypiperidine
1783695-72-6
1g
$986.0 2023-06-01

4-(cyclopentylmethyl)-4-methoxypiperidine 関連文献

4-(cyclopentylmethyl)-4-methoxypiperidineに関する追加情報

Introduction to 4-(cyclopentylmethyl)-4-methoxypiperidine (CAS No. 1783695-72-6) and Its Emerging Applications in Chemical Biology

4-(cyclopentylmethyl)-4-methoxypiperidine, identified by the chemical identifier CAS No. 1783695-72-6, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the piperidine class, which is well-documented for its role in drug discovery and development. The presence of both a cyclopentylmethyl group and a methoxy substituent introduces specific steric and electronic characteristics, making it a versatile scaffold for medicinal chemistry applications.

The structure of 4-(cyclopentylmethyl)-4-methoxypiperidine features a six-membered aromatic ring with an N-methyl group and an N-methoxy group at the 4-position, flanked by a bulky cyclopentylmethyl side chain. This configuration not only imparts rigidity to the molecule but also allows for selective interactions with biological targets. The compound’s lipophilicity and metabolic stability make it an attractive candidate for further exploration in drug design, particularly in the development of small-molecule inhibitors and modulators.

Recent advancements in chemical biology have highlighted the potential of piperidine derivatives as key intermediates in the synthesis of bioactive molecules. Specifically, 4-(cyclopentylmethyl)-4-methoxypiperidine has been investigated for its role in modulating enzyme activity and receptor binding. For instance, studies have demonstrated its utility in targeting G-protein coupled receptors (GPCRs), which are critical for signal transduction in cellular processes. The steric hindrance provided by the cyclopentylmethyl group can enhance binding affinity, while the methoxy group can serve as a hydrogen bond acceptor, improving interaction with biological targets.

In addition to its applications in GPCR modulation, 4-(cyclopentylmethyl)-4-methoxypiperidine has shown promise in the development of neurokinin-1 (NK1) receptor antagonists. NK1 receptors are involved in pain perception, nausea, and inflammation, making them attractive targets for therapeutic intervention. Preclinical studies have indicated that derivatives of this compound exhibit potent inhibitory effects on NK1 receptor activity, suggesting potential applications in treating conditions such as chemotherapy-induced nausea and vomiting (CINV). The structural features of this compound allow for fine-tuning of pharmacokinetic properties, including solubility and bioavailability, which are essential for clinical efficacy.

The synthesis of 4-(cyclopentylmethyl)-4-methoxypiperidine involves multi-step organic transformations that highlight its synthetic accessibility. Key synthetic strategies include nucleophilic substitution reactions, cyclization processes, and functional group modifications. Recent methodologies have focused on optimizing reaction conditions to improve yield and purity, ensuring that researchers can reliably obtain high-quality material for downstream applications. Advances in green chemistry principles have also been incorporated into synthetic routes, minimizing waste and reducing environmental impact.

From a computational chemistry perspective, 4-(cyclopentylmethyl)-4-methoxypiperidine has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Techniques such as computational docking, molecular dynamics simulations, and quantum mechanical calculations have provided valuable insights into binding modes and energetics. These studies have not only validated experimental findings but also guided the design of novel analogs with enhanced pharmacological profiles. The integration of computational tools with experimental approaches has accelerated the discovery process significantly.

The pharmaceutical industry has recognized the significance of compounds like 4-(cyclopentylmethyl)-4-methoxypiperidine as building blocks for drug candidates. Its structural versatility allows chemists to explore diverse chemical space while maintaining key pharmacophoric elements necessary for biological activity. Collaborative efforts between academic researchers and pharmaceutical companies have led to innovative libraries of piperidine derivatives being screened for therapeutic potential. This interdisciplinary approach underscores the importance of compounds like this one in advancing drug discovery pipelines.

Future directions in the study of 4-(cyclopentylmethyl)-4-methoxypiperidine may include exploring its role in modulating other biological pathways or investigating its potential as a prodrug scaffold. The compound’s ability to undergo metabolic conversion could provide advantages in targeted drug delivery systems, where activation occurs selectively within diseased tissues. Additionally, exploring its interactions with protein targets beyond GPCRs may uncover new therapeutic applications.

In conclusion, 4-(cyclopentylmethyl)-4-methoxypiperidine (CAS No. 1783695-72-6) represents a promising compound with significant potential in chemical biology and drug development. Its unique structural features, combined with recent advancements in synthetic methodologies and computational techniques, position it as a valuable tool for researchers seeking to develop novel therapeutics. As our understanding of biological systems continues to evolve, this compound will likely play an increasingly important role in addressing unmet medical needs.

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